Dimethylmalonic acid

Description

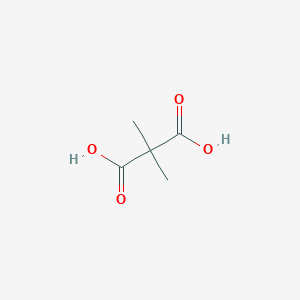

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREAFAJWWJHCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060489 | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

90 mg/mL at 13 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0014 [mmHg] | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-46-0 | |

| Record name | Dimethylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55981WKX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Dimethylmalonic acid

An In-depth Technical Guide to the Chemical Properties of Dimethylmalonic Acid

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid derivative of malonic acid.[1][2] In this derivative, both methylene hydrogens of malonic acid have been substituted by methyl groups.[1][2] This structural modification imparts unique chemical and physical properties that make it a valuable compound in various scientific domains. It serves as an intermediate in the synthesis of pharmaceuticals, including barbiturates and vitamins (B1, B2, B6), as well as in the production of resins, perfumes, and adhesives. Furthermore, this compound is recognized for its role as a fatty acid synthesis inhibitor and has been identified as a human metabolite.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions.[1][2][3][4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylpropanedioic acid | [1] |

| Synonyms | 2,2-Propanedicarboxylic acid, Dimethylpropanedioic acid | [1][5] |

| CAS Number | 595-46-0 | [1][3][4] |

| Molecular Formula | C₅H₈O₄ | [1][3][4] |

| Molecular Weight | 132.11 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 191-193 °C (decomposes) | [3][4][6] |

| Boiling Point | 292.77 °C (rough estimate) | [3][4] |

| Water Solubility | 90 g/L at 13 °C | [1][2][3][4] |

| pKa | 3.15 at 25 °C | [2][3][4] |

| LogP (Octanol/Water) | 0.39 | [1] |

| Vapor Pressure | 0.0014 mmHg | [1][5] |

| Density | 1.5633 g/cm³ (rough estimate) | [3][4] |

Acidity and Reactivity

This compound is a dibasic acid, possessing two carboxylic acid functional groups. This allows it to donate two protons in solution. The pKa value of 3.15 indicates that it is a moderately strong organic acid.[2][3][4]

Key aspects of its reactivity include:

-

Esterification : Like other carboxylic acids, this compound reacts with alcohols to form esters. For instance, its reaction with methanol in the presence of a Lewis acid catalyst yields 2,2-dimethylmalonate dimethyl ester.[7]

-

Salt Formation : It readily reacts with bases to form salts.

-

Decomposition : Upon heating, this compound can undergo decomposition.[8] It is noted to sublime in a vacuum with some decomposition.[3][8] The anhydride of this compound is known to be the slowest to decompose among malonic, methylmalonic, and dimethylmalonic anhydrides.[9]

Spectroscopic Properties

The structural features of this compound can be elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, this compound typically exhibits a singlet corresponding to the six protons of the two equivalent methyl groups. The chemical shift of the acidic protons of the carboxyl groups is also observable, though its position can vary depending on the solvent and concentration. A ¹H NMR spectrum of this compound has been recorded in DMSO-d6.[10] It is also used as an internal standard in NMR studies for quantitative analysis.[11]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, there will be two equivalence points and two corresponding pKa values.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound.[3][8]

Materials:

-

Crude this compound

-

Benzene

-

Petroleum ether

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot benzene in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Add petroleum ether to precipitate more of the acid.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (a mixture of benzene and petroleum ether).

-

Dry the purified crystals, for example, in a vacuum oven.

Visualization of Dissociation Pathway

The following diagram illustrates the stepwise dissociation of this compound in an aqueous solution.

Caption: Stepwise deprotonation of this compound.

References

- 1. This compound | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 595-46-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,2-Dimethylmalonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound 98 595-46-0 [sigmaaldrich.com]

- 7. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 8. This compound | 595-46-0 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound(595-46-0) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethylmalonic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid with significant applications in chemical synthesis, particularly as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and purification. Spectroscopic data are summarized for analytical purposes, and a visual representation of a key synthetic pathway is provided to facilitate understanding.

Chemical Structure and Formula

This compound is a derivative of malonic acid where the two methylene hydrogens are substituted by methyl groups.[1][2]

-

Linear Formula: (CH₃)₂C(COOH)₂[4]

-

IUPAC Name: 2,2-dimethylpropanedioic acid[5]

-

Canonical SMILES: CC(C)(C(=O)O)C(=O)O[6]

-

InChI Key: OREAFAJWWJHCOT-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| Molecular Weight | 132.11 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | 191-193 °C (lit.) | |

| Solubility | Soluble in water, ethanol, and diethyl ether. | [7] |

| pKa | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following tables summarize key spectral data.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹H NMR | ~1.4 | Singlet | D₂O | [8] |

| ¹³C NMR | Not available |

Note: The ¹H NMR spectrum is characterized by a single peak corresponding to the six equivalent protons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H (Carboxylic Acid) | Broad, ~2500-3300 | Hydrogen-bonded hydroxyl stretch | [9] |

| C=O (Carboxylic Acid) | ~1700 | Carbonyl stretch | [9] |

| C-H (Alkyl) | ~2950 | Methyl C-H stretch | [9] |

Mass Spectrometry

Mass spectral data provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z | Relative Intensity | Reference |

| [M-H]⁻ | 131.03497 | [10] | |

| [M+H]⁺ | 133.04953 | [10] | |

| [M+Na]⁺ | 155.03147 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound via Oxidation of 2,2-Dimethyl-1,3-propanediol

This method involves the oxidation of a readily available starting material.[3]

Materials:

-

2,2-Dimethyl-1,3-propanediol

-

Oxidizing agent (e.g., potassium permanganate, nitric acid)

-

Appropriate solvent (e.g., water, acetone)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Dissolve 2,2-dimethyl-1,3-propanediol in the chosen solvent in a reaction flask equipped with a stirrer and a thermometer.

-

Slowly add the oxidizing agent to the solution while maintaining the temperature within a specific range (this will depend on the chosen oxidant).

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench any remaining oxidizing agent.

-

Acidify the reaction mixture to precipitate the crude this compound.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization.

Synthesis of this compound via Hydrolysis of Diethyl Dimethylmalonate

This is a common method involving the saponification of the corresponding diethyl ester.[11][12]

Materials:

-

Diethyl dimethylmalonate

-

Strong base (e.g., sodium hydroxide, potassium hydroxide)

-

Ethanol/water mixture

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve diethyl dimethylmalonate in a mixture of ethanol and water.

-

Add a solution of a strong base (e.g., NaOH or KOH) to the flask.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

-

After cooling, remove the ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Dry the product thoroughly. Further purification can be achieved by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.[13][14][15]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, or a mixture of solvents like benzene/petroleum ether)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce maximum crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals completely before characterization.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis of this compound from diethyl malonate, a common laboratory preparation.

Caption: Synthesis of this compound from Diethyl Malonate.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002001) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002001) [hmdb.ca]

- 3. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 4. 二甲基丙二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(595-46-0) 1H NMR [m.chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002001) [hmdb.ca]

- 9. This compound(595-46-0) IR Spectrum [chemicalbook.com]

- 10. PubChemLite - this compound (C5H8O4) [pubchemlite.lcsb.uni.lu]

- 11. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemconnections.org [chemconnections.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Synthesis pathways for Dimethylmalonic acid

An In-depth Technical Guide to the Synthesis of Dimethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in organic synthesis, finding applications in the production of pharmaceuticals, plastics, and perfumes.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows. The methodologies discussed herein are the malonic ester synthesis, the hydrolysis of diethyl dimethylmalonate, and the oxidation of 2,2-dimethyl-1,3-propanediol. Each pathway is critically evaluated to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a dicarboxylic acid in which the two methylene hydrogens of malonic acid are substituted with methyl groups.[1] Its unique gem-dimethyl structure makes it a useful intermediate in the synthesis of complex organic molecules. This guide is intended to be a practical resource for chemists in research and development, providing the necessary technical details to reproduce these syntheses in a laboratory setting.

Synthesis Pathways

Three primary synthetic routes to this compound are discussed in detail below.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] This pathway involves the sequential dialkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation of the resulting disubstituted ester.[3][5]

The overall transformation consists of the following steps:

-

First Alkylation: Deprotonation of diethyl malonate with a strong base to form an enolate, followed by a nucleophilic substitution reaction with a methyl halide.

-

Second Alkylation: A second deprotonation and alkylation step to introduce the second methyl group.

-

Hydrolysis and Decarboxylation: The resulting diethyl dimethylmalonate is hydrolyzed to the dicarboxylic acid, which then readily decarboxylates upon heating to yield the final product. However, for this compound, the decarboxylation step is omitted as the dicarboxylic acid is the desired product.

Experimental Protocol: Malonic Ester Synthesis of this compound

Step 1: Synthesis of Diethyl Methylmalonate

-

Materials:

-

Sodium (2 gram-atoms, 46 g)

-

Absolute Ethyl Alcohol (1 L)

-

Diethyl malonate (2 moles, 320 g)

-

Methyl bromide (2.1 moles, 200 g)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Calcium Chloride

-

Diethyl ether

-

-

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve 46 g of sodium in 1 L of absolute ethyl alcohol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add 320 g of diethyl malonate.

-

Bubble 200 g of methyl bromide through the stirred solution. The reaction is exothermic, and sodium bromide will precipitate.

-

After the addition of methyl bromide is complete (approximately 4 hours), boil the mixture for an additional 30 minutes.

-

Neutralize the mixture with glacial acetic acid and cool.

-

Filter the sodium bromide and wash it with a small amount of cold alcohol.

-

Remove the majority of the alcohol by distillation.

-

Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.

-

Separate the aqueous layer and extract it twice with diethyl ether.

-

Combine the ester and ether extracts, dry with calcium chloride, and filter.

-

Remove the ether by distillation and purify the diethyl methylmalonate by vacuum distillation. The fraction boiling at 96°C/16 mm Hg is collected.

-

Step 2: Synthesis of Diethyl Dimethylmalonate

-

Materials:

-

Sodium (0.1 mol, 2.3 g)

-

Absolute Ethanol (100 mL)

-

Diethyl methylmalonate (0.1 mol, 17.4 g)

-

Methyl iodide (0.1 mol, 14.2 g)

-

-

Procedure:

-

Prepare a fresh solution of sodium ethoxide by dissolving 2.3 g of sodium in 100 mL of absolute ethanol.

-

Add 17.4 g of diethyl methylmalonate dropwise to the stirred sodium ethoxide solution.

-

Add 14.2 g of methyl iodide dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the mixture and remove the ethanol by rotary evaporation.

-

Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield crude diethyl dimethylmalonate.

-

Step 3: Hydrolysis of Diethyl Dimethylmalonate to this compound

-

Materials:

-

Diethyl dimethylmalonate (from Step 2)

-

Aqueous Sodium Hydroxide (2.5 equivalents)

-

-

Procedure:

-

To the crude diethyl dimethylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.[6]

-

Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic.

-

Cool the solution in an ice bath to crystallize the this compound.

-

Collect the crystals by filtration, wash with a small amount of cold water, and dry.

-

Hydrolysis of Diethyl Dimethylmalonate

A more direct route to this compound is the hydrolysis of its corresponding diethyl ester, diethyl dimethylmalonate. This can be achieved through either acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis using a solid acid catalyst, such as an ion-exchange resin, offers advantages in terms of simplified workup and catalyst recovery.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Diethyl Dimethylmalonate

-

Materials:

-

Diethyl dimethylmalonate

-

Acid ion-exchange resin (e.g., LEWATIT® SP 112)

-

Water

-

Toluene

-

-

Procedure:

-

In a reaction vessel equipped with a distillation apparatus, combine diethyl dimethylmalonate, water, and the acid ion-exchange resin.

-

Heat the mixture to approximately 85°C under reduced pressure (around 500 mbar).

-

Continuously remove the ethanol produced during the hydrolysis by distillation.

-

After the hydrolysis is complete (approximately 7 hours), filter to remove the ion-exchange resin and wash the resin with water.

-

Combine the aqueous phases and add toluene.

-

Remove the water by azeotropic distillation under reduced pressure.

-

The precipitated crystals of this compound are then filtered, washed, and dried.

-

Oxidation of 2,2-dimethyl-1,3-propanediol

A modern and environmentally friendly approach to the synthesis of this compound involves the oxidation of 2,2-dimethyl-1,3-propanediol. This method utilizes hydrogen peroxide as a clean oxidant and a catalyst, such as phosphotungstic acid, to achieve a high-yielding conversion.

Experimental Protocol: Oxidation of 2,2-dimethyl-1,3-propanediol

-

Materials:

-

2,2-dimethyl-1,3-propanediol (1 mole, 104.2 g)

-

50% Hydrogen peroxide (5 moles, 340 g)

-

Phosphotungstic acid (catalyst, 0.2 g)

-

Deionized water

-

-

Procedure:

-

To a stirred solution of 340 g of 50% hydrogen peroxide, add 104.2 g of 2,2-dimethyl-1,3-propanediol and 0.2 g of phosphotungstic acid in batches.

-

The reaction mixture is oxidized to a crude solution of this compound.

-

Concentrate the solution and acidify it.

-

Cool the solution to induce crystallization of the this compound.

-

Filter the crystals and recrystallize from deionized water to obtain pure 2,2-dimethylmalonic acid.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathways to facilitate comparison.

Table 1: Malonic Ester Synthesis Data

| Step | Reactants | Key Conditions | Product | Yield (%) |

| 1. First Methylation | Diethyl malonate, Methyl bromide, Sodium ethoxide | Reflux in ethanol | Diethyl methylmalonate | 79-83 |

| 2. Second Methylation | Diethyl methylmalonate, Methyl iodide, Sodium ethoxide | Reflux in ethanol | Diethyl dimethylmalonate | ~80-90 (estimated) |

| 3. Hydrolysis | Diethyl dimethylmalonate, NaOH(aq) | Reflux | This compound | ~80-90 (estimated)[6] |

Table 2: Hydrolysis of Diethyl Dimethylmalonate Data

| Method | Reactants | Catalyst | Key Conditions | Product | Yield (%) |

| Acid-Catalyzed | Diethyl dimethylmalonate, Water | Acid ion-exchange resin | 85°C, 500 mbar, 7 h | This compound | Not specified |

Table 3: Oxidation of 2,2-dimethyl-1,3-propanediol Data

| Reactants | Catalyst | Key Conditions | Product | Yield (%) |

| 2,2-dimethyl-1,3-propanediol, H₂O₂ | Phosphotungstic acid | Molar ratio 1:5 | This compound | 86 |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Reaction pathway for the malonic ester synthesis of this compound.

Caption: Experimental workflow for the acid-catalyzed hydrolysis of diethyl dimethylmalonate.

Caption: Reaction pathway for the oxidation of 2,2-dimethyl-1,3-propanediol.

Conclusion

This technical guide has detailed three distinct and effective pathways for the synthesis of this compound. The malonic ester synthesis offers a classic and adaptable route, though it involves multiple steps. The hydrolysis of diethyl dimethylmalonate is a more direct conversion, with acid-catalyzed methods providing a cleaner workup. The oxidation of 2,2-dimethyl-1,3-propanediol stands out as a modern, high-yielding, and environmentally conscious alternative. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The provided experimental protocols and quantitative data serve as a solid foundation for the practical application of these synthetic methods in a professional research and development setting.

References

Dimethylmalonic Acid: A Technical Guide to its Natural Sources, Biological Roles, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid (DMMA) is a dicarboxylic acid that has garnered interest in the scientific community for its role as a metabolic intermediate and an enzyme inhibitor. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and biological functions of this compound. While its presence has been noted in various biological and food sources, quantitative data remains largely unavailable. Biologically, this compound is recognized as an inhibitor of fatty acid synthesis and a competitive inhibitor of succinate dehydrogenase, an enzyme crucial for both the citric acid cycle and the electron transport chain. This document details the metabolic consequences of these inhibitory activities, explores the affected signaling pathways, and provides established experimental protocols for the quantification of related dicarboxylic acids and for assaying the enzymatic activities of its known targets. This guide aims to serve as a valuable resource for researchers investigating metabolic pathways, enzyme kinetics, and the potential therapeutic applications of metabolic modulators.

Introduction

This compound, also known as 2,2-dimethylpropanedioic acid, is a derivative of malonic acid where both methylene hydrogens are substituted by methyl groups.[1] This structural feature confers specific chemical properties and biological activities. It is recognized as an endogenous metabolite found in human serum and feces.[2][3] While its presence is acknowledged in various food sources of animal origin, specific concentration data is not yet available in public databases.[3]

The primary biological significance of this compound lies in its inhibitory effects on key metabolic enzymes. It has been identified as an inhibitor of fatty acid synthesis, a fundamental process for energy storage and cellular structure.[1][4] Furthermore, it acts as a competitive inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex involved in both the citric acid cycle and the electron transport chain.[5] The inhibition of these pathways has significant implications for cellular metabolism and signaling, making this compound a molecule of interest for studying metabolic regulation and its potential as a modulator of cellular processes in various physiological and pathological conditions.

Natural Sources and Endogenous Presence

This compound has been identified as an endogenous metabolite in humans, detected in serum and feces.[2][3][6] Its presence has also been noted in a variety of food products, primarily of animal origin. However, it is crucial to note that while its presence is confirmed, quantitative data on its concentration in these sources is largely unavailable in current scientific literature and databases.[3][7]

Table 1: Documented Presence of this compound in Natural and Biological Sources

| Source Category | Specific Source | Quantification Status | Reference(s) |

| Biological Fluids | Human Serum | Detected, Not Quantified | [2][6] |

| Human Feces | Detected, Not Quantified | [3] | |

| Food Products | Various meats (e.g., poultry, beef, pork) | Detected, Not Quantified | [3][7] |

Biological Role of this compound

The biological functions of this compound are primarily attributed to its role as a competitive inhibitor of key metabolic enzymes.

Inhibition of Succinate Dehydrogenase (SDH)

This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5] SDH is a crucial enzyme that links the citric acid cycle and the electron transport chain by oxidizing succinate to fumarate.

The competitive inhibition by this compound is attributed to its structural similarity to the natural substrate, succinate. By binding to the active site of SDH, this compound prevents the binding of succinate, thereby hindering the enzyme's catalytic activity.

Inhibition of SDH by this compound can lead to several metabolic alterations:

-

Accumulation of Succinate: Blockade of SDH leads to an accumulation of its substrate, succinate. Elevated succinate levels have been shown to have profound effects on cellular signaling.

-

Impaired Cellular Respiration: As a component of the electron transport chain, inhibition of SDH can disrupt the flow of electrons, leading to reduced ATP production and impaired cellular respiration.

-

Alterations in Gene Expression: Succinate accumulation can inhibit the activity of α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic modifications and altered gene expression. One of the key consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen.

Inhibition of Fatty Acid Synthase (FASN)

This compound is also known to be an inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.[1][4] FASN catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.

The precise mechanism of FASN inhibition by this compound is not as well-characterized as its effect on SDH. However, it is hypothesized to interfere with the binding of malonyl-CoA, a key substrate in the fatty acid elongation cycle.

The inhibition of FASN has been shown to impact several critical cellular signaling pathways, primarily through the depletion of downstream lipid products and the accumulation of substrate precursors.

-

PI3K/Akt/mTOR Pathway: FASN is a downstream target of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN can, in turn, feedback to suppress the activity of this pathway, creating a negative feedback loop.

-

Cell Cycle Arrest and Apoptosis: The disruption of fatty acid synthesis can lead to cell cycle arrest and induce apoptosis in rapidly proliferating cells, such as cancer cells, which have a high demand for fatty acids for membrane synthesis and signaling molecules.

Experimental Protocols

Due to the limited availability of studies focusing specifically on this compound, this section provides detailed protocols for the quantification of dicarboxylic acids (which can be adapted for this compound) and for assaying the activity of its known enzymatic targets.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of dicarboxylic acids in biological fluids.[8]

Objective: To quantify the concentration of this compound in a biological sample (e.g., serum, urine).

Materials:

-

Biological sample (serum, urine)

-

Internal standard (e.g., deuterated this compound)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add a known amount of the internal standard.

-

Acidify the sample to a pH of ~1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process twice more and pool the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Derivatization:

-

To the dried residue, add 50 µL of the derivatization agent (BSTFA + 1% TMCS).

-

Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

-

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the inhibitory effect of this compound on SDH activity.

Materials:

-

Isolated mitochondria or cell lysate containing SDH

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

This compound solutions of varying concentrations (inhibitor)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of succinate (e.g., 1 M) in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare stock solutions of DCPIP (e.g., 2 mM) and PMS (e.g., 20 mM).

-

-

Assay Protocol:

-

In a cuvette, combine the assay buffer, PMS, and DCPIP.

-

Add the mitochondrial preparation or cell lysate and incubate for 5 minutes at 37°C to allow for temperature equilibration.

-

To test the inhibitory effect, add a specific concentration of this compound and incubate for a further 5 minutes. For the control (uninhibited reaction), add an equal volume of assay buffer.

-

Initiate the reaction by adding the succinate solution.

-

Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔA600/min) for both the control and the inhibitor-treated samples.

-

Determine the percent inhibition for each concentration of this compound.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both succinate and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Fatty Acid Synthase (FASN) Activity Assay

This spectrophotometric assay measures FASN activity by monitoring the consumption of NADPH.

Objective: To evaluate the inhibitory potential of this compound on FASN activity.

Materials:

-

Purified FASN enzyme or cell lysate containing FASN

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

-

Acetyl-CoA solution

-

Malonyl-CoA solution

-

NADPH solution

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, prepare the reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

-

-

Inhibition Study:

-

Add the FASN enzyme preparation to the reaction mixture.

-

To test for inhibition, add a specific concentration of this compound. For the control, add an equal volume of assay buffer.

-

Incubate the mixture for 5 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) for both the control and inhibitor-treated reactions.

-

Determine the percent inhibition of FASN activity for each concentration of this compound.

-

Conclusion

This compound is an endogenous dicarboxylic acid with established roles as an inhibitor of succinate dehydrogenase and fatty acid synthase. While its presence in biological fluids and some food sources is documented, a significant gap exists in the quantitative data regarding its concentrations. The inhibitory actions of this compound on key metabolic enzymes highlight its potential as a modulator of cellular metabolism and signaling, with implications for conditions characterized by metabolic dysregulation. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound and the characterization of its effects on its enzymatic targets. Further research is warranted to elucidate the full spectrum of its natural distribution, to quantify its levels in various matrices, and to further explore the downstream consequences of its biological activities. Such studies will be instrumental in understanding its physiological and pathological significance and in evaluating its potential as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. researchgate.net [researchgate.net]

- 5. External quality assessment of urinary methylmalonic acid quantification - results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dimethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmalonic acid, a dicarboxylic acid with significant applications in chemical synthesis and potential pharmacological relevance, possesses distinct physicochemical properties that govern its behavior in various systems. This technical guide provides a comprehensive overview of the solubility and acidity constants (pKa) of this compound. Key quantitative data are summarized in structured tables, and detailed experimental protocols for the determination of these properties are provided. Furthermore, a visualization of the putative role of this compound in the inhibition of the fatty acid synthesis pathway is presented to illustrate its potential biochemical significance.

Quantitative Physicochemical Data

The solubility and acidity of this compound are critical parameters for its application in research and development. The following tables summarize the key quantitative data available for these properties.

Solubility Data

This compound exhibits moderate solubility in polar solvents, a characteristic attributed to the presence of two carboxylic acid functional groups capable of hydrogen bonding.[1] Its solubility in nonpolar organic solvents is limited.[1]

| Solvent | Temperature (°C) | Solubility |

| Water | 13 | 90 g/L[2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[4] |

| Methanol | Not Specified | Soluble[2] |

Acidity Constants (pKa)

As a dicarboxylic acid, this compound has two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of its two carboxylic acid protons.

| Dissociation Constant | Value (at 25 °C) |

| pKa1 | 3.15[2] |

| pKa2 | Not Experimentally Determined |

Experimental Protocols

Accurate determination of solubility and pKa values is essential for the characterization of any chemical compound. The following sections detail standardized experimental methodologies applicable to this compound.

Determination of Aqueous Solubility by the Gravimetric Method

This method provides a straightforward approach to determine the solubility of a solid compound in a solvent.

Workflow for Gravimetric Solubility Determination

Figure 1. A flowchart outlining the key steps for determining the solubility of a compound using the gravimetric method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the aliquot taken.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5]

Workflow for Potentiometric pKa Determination

Figure 2. A flowchart illustrating the procedural steps for determining the pKa of a substance via potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), as the titrant.

-

-

Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring and allow the initial pH to stabilize.

-

Add the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa1 is the pH at the half-equivalence point of the first proton dissociation. The pKa2 is the pH at the half-equivalence point between the first and second equivalence points.

-

For greater accuracy, the equivalence points can be determined from the first or second derivative of the titration curve.

-

Biological Relevance: Inhibition of Fatty Acid Synthesis

This compound is an analog of malonic acid, a known competitive inhibitor of succinate dehydrogenase in the citric acid cycle. Furthermore, its structural similarity to malonyl-CoA, a key building block in fatty acid synthesis, suggests a potential role as an inhibitor of this pathway. Malonyl-CoA is formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). It then serves as the two-carbon donor for the growing fatty acid chain, a process catalyzed by fatty acid synthase (FAS).

Proposed Inhibitory Mechanism in Fatty Acid Synthesis

Figure 3. A diagram illustrating the proposed mechanism by which this compound may inhibit the fatty acid synthesis pathway through its conversion to dimethylmalonyl-CoA, which could then act as a competitive inhibitor of fatty acid synthase.

This proposed mechanism suggests that this compound could be converted to dimethylmalonyl-CoA, which would then compete with malonyl-CoA for the active site of fatty acid synthase, thereby inhibiting the elongation of the fatty acid chain. This inhibitory action is of interest in the context of metabolic research and drug development, particularly for conditions where aberrant fatty acid synthesis is implicated.

Conclusion

This technical guide has provided a detailed overview of the solubility and pKa of this compound, presenting available quantitative data and outlining robust experimental protocols for their determination. The exploration of its potential role as an inhibitor of fatty acid synthesis highlights an area of significant interest for further research. For drug development professionals and scientists, a thorough understanding of these fundamental physicochemical properties is crucial for predicting the behavior of this compound in both in vitro and in vivo systems, and for designing novel therapeutic strategies targeting metabolic pathways. Further experimental investigation is warranted to expand the quantitative solubility profile in various organic solvents and to definitively determine the second pKa value.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound | 595-46-0 [chemicalbook.com]

- 3. This compound | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Core Derivatives of Dimethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key derivatives of dimethylmalonic acid, focusing on their synthesis, applications, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Core Derivatives of this compound

This compound serves as a valuable scaffold for the synthesis of a variety of functional molecules. This guide will focus on four principal derivatives: Dimethyl Malonate, Dimethyl 2,2-dimethylmalonate, Barbiturates and their N,N'-dimethylated analogs, and the highly versatile Meldrum's Acid.

Dimethyl Malonate

Dimethyl malonate is a fundamental diester derivative of malonic acid and a widely used reagent in organic synthesis.[1] It is a precursor for a range of compounds, from fragrances to pharmaceuticals like barbiturates.[1]

Applications:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of barbituric acid and its derivatives, which have sedative and hypnotic properties.[1]

-

Fragrance Industry: Dimethyl malonate is utilized in the production of jasmonates, such as methyl dihydrojasmonate, which are components of many fine fragrances.[1]

-

Enzyme Inhibition: As a competitive inhibitor of succinate dehydrogenase (SDH), dimethyl malonate is a valuable tool for studying cellular metabolism and the effects of mitochondrial dysfunction.[2][3]

Dimethyl 2,2-dimethylmalonate

This derivative is the dimethyl ester of 2,2-dimethylmalonic acid and serves as an important intermediate in various industrial applications.

Applications:

-

Pharmaceutical Intermediates: It is widely used in the synthesis of pharmaceutical compounds, including piperidine acid intermediates.[4]

-

Perfume and Pesticide Synthesis: It also finds application as a synthetic raw material for perfume intermediates and in the production of pesticides.[4]

-

Antibiotic Synthesis: this compound, the precursor to this ester, is a starting material for a new class of antibiotics.[4]

Barbiturates and N,N'-Dimethylbarbituric Acid

Barbiturates are a class of drugs derived from barbituric acid, which can be synthesized from dimethyl malonate.[1] N,N'-dimethylbarbituric acid is a specific derivative with its own unique applications.

Applications:

-

Central Nervous System Depressants: Barbiturates have well-known sedative, hypnotic, and anticonvulsant properties.

-

Urease Inhibitors: N,N'-dimethylbarbituric-pyridinium derivatives have been synthesized and evaluated as potent inhibitors of Helicobacter pylori urease, an important target for the treatment of peptic ulcers.[5]

-

Antimicrobial Agents: Certain barbituric acid derivatives have shown antibacterial activity, particularly against Gram-positive bacteria.

-

Organic Synthesis: N,N'-dimethylbarbituric acid is used as a catalyst in reactions such as the Knoevenagel condensation and as an intermediate in the synthesis of other heterocyclic compounds.[6]

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Meldrum's acid is a cyclic diester of malonic acid and is notable for its high acidity. It is a versatile reagent in organic synthesis.[7][8]

Applications:

-

Knoevenagel Condensation: Due to its acidic methylene protons, Meldrum's acid readily participates in Knoevenagel condensations with aldehydes and ketones.

-

Synthesis of Heterocycles: It is a key building block for the synthesis of a wide variety of heterocyclic compounds with potential biological activity.[8]

-

Pharmaceutical Intermediates: The reactivity of Meldrum's acid makes it a valuable intermediate in the synthesis of complex pharmaceutical molecules.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various this compound derivatives.

Table 1: Synthesis Yields of Key Derivatives

| Derivative | Starting Materials | Catalyst/Conditions | Yield (%) | Reference(s) |

| Dimethyl 2,2-dimethylmalonate | 2,2-dimethylmalonic acid, Methanol | p-toluenesulfonic acid, Cyclohexane, 70-75°C, 2h | 95 | [9] |

| Dimethyl 2,2-dimethylmalonate | 2,2-dimethylmalonic acid, Methanol | Sodium bisulfate monohydrate, Cyclohexane, 70-75°C, 3h | 96 | [9] |

| Barbituric Acid | Diethyl malonate, Urea | Sodium ethoxide in ethanol, reflux at 110°C for 7h | 95.3 | [7] |

| Meldrum's Acid | Malonic acid, Acetone, Acetic anhydride | Sulfuric acid | 92.35 | [1] |

| 5-Arylidene Meldrum's Acid | Meldrum's acid, Aryl aldehyde | One-pot, catalyst-free | Excellent |

Table 2: Biological Activity of this compound Derivatives

| Derivative Class | Target | Specific Compound Example | IC50 / MIC | Reference(s) |

| N,N-dimethylbarbituric-pyridinium | H. pylori Urease | Compound 7a (unsubstituted phenyl) | 11.25 µM (IC50) | [10] |

| N,N-dimethylbarbituric-pyridinium | H. pylori Urease | Compound 7b (2-methylphenyl) | 10.37 ± 1.0 µM (IC50) | [5] |

| N,N-dimethylbarbituric-pyridinium | H. pylori Urease | Compound 7f (4-chlorophenyl) | 13.43 ± 1.2 µM (IC50) | [5] |

| Barbituric acid derivative | H. pylori Urease | Compound 4i | 17.6 ± 0.23 µM (IC50) | [11] |

| Barbituric acid derivative | H. pylori Urease | Compound 5l | 17.2 ± 0.44 µM (IC50) | [11] |

| Barbituric acid derivative | S. aureus (MRSA) | ST-IA to ST-IE | 250-500 µg/ml (MIC) | [9] |

| 3-Acyl/3-Carboxamide Barbiturates | Gram-positive bacteria | Adamantyl derivatives | up to 0.25 µg/mL (MIC) | [12] |

Signaling Pathways and Mechanisms of Action

Inhibition of Succinate Dehydrogenase (SDH) by Dimethyl Malonate

Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[2][3] This inhibition has significant downstream effects on cellular metabolism and signaling. In the context of ischemia-reperfusion injury, inhibition of SDH by dimethyl malonate has been shown to be neuroprotective.[13] The proposed mechanism involves the reduction of neuronal apoptosis through the inhibition of caspase-3 activation and the stabilization of hypoxia-inducible factor-1α (HIF-1α).[13]

Furthermore, the inhibition of SDH by dimethyl malonate influences macrophage polarization. It promotes the polarization of M2 macrophages, which are involved in tissue repair and resolution of inflammation. This effect is mediated by mitochondrial reactive oxygen species (ROS) and the subsequent activation of the STAT6 signaling pathway.[14][15]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and a representative synthetic application.

General Synthesis Workflow

The synthesis of various derivatives often follows a multi-step process starting from this compound or its esters. A generalized workflow is depicted below.

Synthesis of Dimethyl 2,2-dimethylmalonate[10]

Materials:

-

2,2-dimethylmalonic acid

-

Methanol

-

Sodium bisulfate monohydrate (catalyst)

-

Cyclohexane (water-carrying agent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,2-dimethylmalonic acid, methanol (in a 1:6 molar ratio to the acid), sodium bisulfate monohydrate (10% by mass of the acid), and cyclohexane.

-

Heat the reaction mixture to 70-75°C and maintain this temperature for 3 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Distill off the cyclohexane and excess methanol.

-

Wash the remaining crude product with water and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation, collecting the fraction at 106-110°C.

-

The expected yield of dimethyl 2,2-dimethylmalonate is approximately 96%.[9]

Synthesis of Barbituric Acid from Diethyl Malonate[7]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Urea (dry)

-

Hydrochloric acid

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate.

-

Add a solution of dry urea in hot absolute ethanol.

-

Reflux the mixture for 7 hours in an oil bath heated to 110°C. A white solid should precipitate.

-

After the reaction, add hot water to dissolve the solid.

-

Acidify the solution with hydrochloric acid.

-

Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.

-

Collect the white product by vacuum filtration, wash with cold water, and dry.

Knoevenagel Condensation of Dimethyl Malonate with an Aromatic Aldehyde (General Protocol)[13][17]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Dimethyl malonate

-

Piperidine (catalyst)

-

Benzene or Toluene (solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Standard laboratory glassware with a Dean-Stark trap

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the aromatic aldehyde, dimethyl malonate, a catalytic amount of piperidine, and the solvent.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash it successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by recrystallization or column chromatography.

Synthesis of Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Sulfuric acid (catalyst)

-

Methyl tert-butyl ether (for recrystallization)

Procedure:

-

Mix acetone, malonic acid, and a catalytic amount of sulfuric acid.

-

Slowly add acetic anhydride to the mixture while controlling the temperature.

-

Allow the reaction to proceed until the formation of a crystalline product is complete.

-

Filter the crude product and wash it.

-

Recrystallize the product from a suitable solvent such as methyl tert-butyl ether to obtain pure Meldrum's acid.

-

The expected yield is approximately 92.35%.[1]

Conclusion

The derivatives of this compound represent a versatile and important class of compounds with wide-ranging applications in pharmaceuticals, fine chemicals, and scientific research. From the foundational role of dimethyl malonate in organic synthesis to the potent biological activities of barbiturates and the unique reactivity of Meldrum's acid, these molecules continue to be of significant interest to the scientific community. A deeper understanding of their synthesis, properties, and mechanisms of action, as outlined in this guide, will facilitate the development of new and improved technologies and therapeutics.

References

- 1. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel N,N-dimethylbarbituric-pyridinium derivatives as potent urease inhibitors: Synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 9. wjarr.com [wjarr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting Succinate Dehydrogenase by Dimethyl Malonate Alleviates Brain Damage in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Endogenous Dimethylmalonic Acid in Human Serum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylmalonic acid (DMMA), a dicarboxylic acid, has been identified as an endogenous metabolite present in human serum. However, a comprehensive review of published scientific literature reveals a significant gap in the quantitative data regarding its normal physiological levels in healthy or diseased human populations. While its presence is acknowledged, validated concentration ranges and its complete metabolic pathway remain to be elucidated.

This technical guide provides a summary of the current, albeit limited, knowledge on this compound in human serum. Due to the scarcity of data on DMMA, this guide also draws parallels with its well-studied structural analog, methylmalonic acid (MMA), a clinically significant biomarker. Methodologies for the quantification of related organic acids, which could be adapted for DMMA analysis, are detailed. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential role and significance of this compound.

Quantitative Data on Dicarboxylic Acids in Human Serum

There is a notable lack of quantitative data for endogenous this compound in human serum within the peer-reviewed scientific literature. While its presence has been noted, no studies providing reference ranges in healthy or disease cohorts could be identified.

For comparative purposes, the table below summarizes the well-established serum concentrations of the related and clinically important dicarboxylic acid, methylmalonic acid (MMA).

| Analyte | Population | Concentration Range | Units |

| Methylmalonic Acid (MMA) | Healthy Adults | 0.07 - 0.27 | µmol/L |

| Methylmalonic Acid (MMA) | Vitamin B12 Deficiency | > 0.40 | nmol/mL |

| Methylmalonic Acid (MMA) | Methylmalonic Acidemia | Significantly elevated | µmol/L |

Note: The data presented for Methylmalonic Acid is for comparative context and is well-documented in clinical literature.

Potential Metabolic Pathways

The precise metabolic pathway of endogenous this compound in humans is not well-defined in the existing literature. It is known to be a dicarboxylic acid in which the two methylene hydrogens of malonic acid are substituted by methyl groups.

To provide a framework for understanding its potential metabolic context, the well-established pathway involving its analogue, methylmalonic acid, is presented below. MMA is a key intermediate in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. The conversion of methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate, is a critical step catalyzed by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.

Experimental Protocols for Quantification

Modern analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now the methods of choice for the sensitive and specific quantification of small organic acids in biological matrices.

General Analytical Workflow (Hypothetical for DMMA)

The following workflow outlines a general approach for the quantification of this compound in human serum, based on established methods for similar analytes.

Detailed Methodological Considerations (Adapted from MMA Protocols)

Sample Preparation:

-

Internal Standard Spiking: A stable isotope-labeled internal standard of this compound (e.g., DMMA-d6) would be ideal for accurate quantification. This is added to the serum sample at the beginning of the preparation to account for analyte loss during processing.

-

Protein Precipitation: To remove high-abundance proteins that can interfere with the analysis, a solvent like acetonitrile is typically added to the serum sample.

-

Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the analyte of interest is carefully collected for further processing.

-

Derivatization (Optional but often necessary for GC-MS): For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analyte. Common derivatizing agents for organic acids include silylating agents (e.g., BSTFA) or agents for esterification. For LC-MS/MS, derivatization may not be necessary but can be employed to improve chromatographic retention and ionization efficiency.

Analytical Instrumentation:

-

Liquid Chromatography (LC): Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of polar organic acids. The choice of column and mobile phase would need to be optimized for DMMA.

-